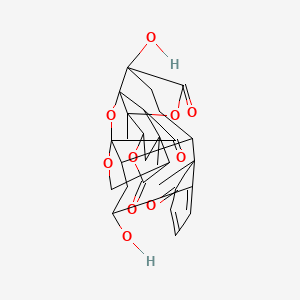
Copeptin (human)
Vue d'ensemble
Description
Copeptin is a 39-amino acid peptide derived from the C-terminal part of the precursor of the hormone arginine vasopressinCopeptin is released in equimolar amounts with arginine vasopressin in response to stress and can serve as a valuable biomarker for determining the severity, prognosis, and outcome of various medical conditions, including trauma and cardiovascular diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Copeptin can be synthesized using solid-phase peptide synthesis, a method commonly employed for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds.
Industrial Production Methods: In an industrial setting, copeptin can be produced using recombinant DNA technology. This involves inserting the gene encoding copeptin into a suitable expression system, such as Escherichia coli or yeast, which then produces the peptide. The peptide is subsequently purified using chromatographic techniques to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions: Copeptin, being a peptide, primarily undergoes hydrolysis reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of peptide bonds and the formation of smaller peptide fragments or individual amino acids.
Common Reagents and Conditions:
Acidic Hydrolysis: Typically involves the use of hydrochloric acid at elevated temperatures.
Basic Hydrolysis: Involves the use of sodium hydroxide or potassium hydroxide at elevated temperatures.
Major Products Formed: The major products formed from the hydrolysis of copeptin are smaller peptide fragments and free amino acids .
Applications De Recherche Scientifique
Copeptin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Copeptin serves as a model peptide for studying peptide synthesis and hydrolysis reactions.
Biology: It is used to study the physiological roles of arginine vasopressin and its related pathways.
Medicine: Copeptin is a valuable biomarker for diagnosing and prognosticating various medical conditions, including acute myocardial infarction, heart failure, and diabetes insipidus. It is also used in trauma research to predict patient outcomes.
Industry: Copeptin is used in the development of diagnostic assays and kits for clinical applications
Mécanisme D'action
Copeptin is believed to interact with the same receptors as arginine vasopressin, namely the V1a and V2 receptors. This interaction leads to vasoconstriction and water retention, which help sustain blood volume and pressure during stressful times. Copeptin itself does not have a known biological role but serves as a surrogate marker for arginine vasopressin release .
Comparaison Avec Des Composés Similaires
Arginine Vasopressin: A hormone involved in water retention and vasoconstriction.
Neurophysin II: A carrier protein associated with arginine vasopressin.
Comparison: Copeptin is unique in its stability and ease of measurement compared to arginine vasopressin, which has a very short half-life and is difficult to quantify. This makes copeptin a more reliable biomarker for clinical applications. Unlike neurophysin II, copeptin does not have a known biological function but is valuable as a surrogate marker for arginine vasopressin .
Propriétés
IUPAC Name |
methyl (Z)-7-[(1R,2R)-3-(2-hydroxyheptylsulfanyl)-2-[(E,3R)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H48O5S/c1-4-6-10-14-22(29)18-19-25-24(16-12-8-9-13-17-28(32)33-3)26(31)20-27(25)34-21-23(30)15-11-7-5-2/h8,12,18-19,22-25,27,29-30H,4-7,9-11,13-17,20-21H2,1-3H3/b12-8-,19-18+/t22-,23?,24-,25-,27?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJLSSGMCMXZJD-WSNPYAIDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CSC1CC(=O)C(C1C=CC(CCCCC)O)CC=CCCCC(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H](/C=C/[C@@H]1[C@H](C(=O)CC1SCC(CCCCC)O)C/C=C\CCCC(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H48O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[6]-Dehydrogingerdione](/img/structure/B3029713.png)





![[(1S,2S,5R,8S,9S,10S,11R,15S)-9,10-Dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl] acetate](/img/structure/B3029721.png)

